molecular formula C8H9N3O B11800728 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile

2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile

Cat. No.: B11800728
M. Wt: 163.18 g/mol
InChI Key: ZVVKZFDCQRAVED-UHFFFAOYSA-N
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Description

2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile is an organic compound that features a unique structure combining a tetrahydropyrano ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrazole derivative, the reaction with a tetrahydropyrano precursor under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, controlling reaction conditions precisely, and implementing efficient purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the reagents and conditions used .

Scientific Research Applications

2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole
  • Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
  • Benzopyrano[2,3-c]pyrazol-4(2H)-one

Uniqueness

2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for developing new chemical entities with diverse applications .

Properties

IUPAC Name

2-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-3-1-7-6-5-12-4-2-8(6)11-10-7/h1-2,4-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVKZFDCQRAVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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